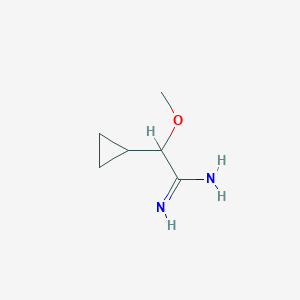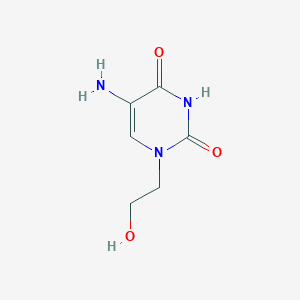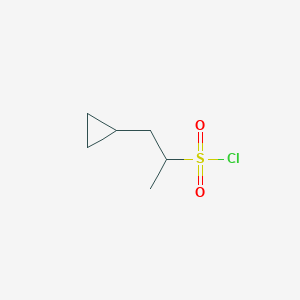
1-(1-Hydroxypropan-2-yl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxypropan-2-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 It features a cyclopentane ring substituted with a hydroxypropan-2-yl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxypropan-2-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentanone with isopropanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include moderate temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxypropan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloride.
Major Products:
Oxidation: 1-(1-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid.
Reduction: 1-(1-Hydroxypropan-2-yl)cyclopentane-1-methanol.
Substitution: 1-(1-Chloropropan-2-yl)cyclopentane-1-carbaldehyde.
Scientific Research Applications
1-(1-Hydroxypropan-2-yl)cyclopentane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxypropan-2-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxypropan-2-yl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Cyclopentanone: A simpler analog with a ketone group instead of the aldehyde and hydroxypropan-2-yl groups.
1-(1-Hydroxyethyl)cyclopentane-1-carbaldehyde: A similar compound with a hydroxyethyl group instead of hydroxypropan-2-yl.
Cyclopentane-1-carbaldehyde: A compound with only the aldehyde group attached to the cyclopentane ring.
Uniqueness: 1-(1-Hydroxypropan-2-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both the hydroxypropan-2-yl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(1-hydroxypropan-2-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8(6-10)9(7-11)4-2-3-5-9/h7-8,10H,2-6H2,1H3 |
InChI Key |
GQUIRMDTCCPUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1(CCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(tert-butoxy)methyl]pyrrolidine](/img/structure/B13215116.png)
![Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13215122.png)
![tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate](/img/structure/B13215144.png)
![2-(4-Methoxyphenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13215145.png)









